(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Overview
Description
(-)-2,2’-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]: is a complex organic compound characterized by its unique structure, which includes two indeno[1,2-d]oxazole moieties connected by a methylene bridge
Preparation Methods
The synthesis of (-)-2,2’-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indeno[1,2-d]oxazole units.
Formation of the Methylene Bridge: The two indeno[1,2-d]oxazole units are then connected via a methylene bridge. This step often requires the use of a suitable methylene donor and a catalyst to facilitate the reaction.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Chemical Reactions Analysis
(-)-2,2’-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]: undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
(-)-2,2’-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]: has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (-)-2,2’-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
(-)-2,2’-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]: can be compared with other similar compounds, such as:
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole: This compound has a similar indeno[1,2-d]oxazole structure but with different substituents, leading to variations in its chemical properties and applications.
(3aS,8aR)-2-(Isoquinolin-3-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole:
(3aS,8aR)-2-(2-Pyridinylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole: This compound features a pyridinylmethyl group, providing different binding properties and applications.
These comparisons highlight the uniqueness of (-)-2,2’-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Properties
IUPAC Name |
(3aR,8bS)-2-[[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHSVQLSNIGJNC-JYWFKMLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452334 | |
Record name | (3aS,8aR,3a'S,8a'R)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175166-49-1 | |
Record name | (3aS,8aR,3a'S,8a'R)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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